molecular formula C10H16O2 B1210035 (+)-trans-Chrysanthemic acid CAS No. 4638-92-0

(+)-trans-Chrysanthemic acid

Cat. No.: B1210035
CAS No.: 4638-92-0
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-trans-Chrysanthemic acid: is a naturally occurring organic compound that belongs to the class of pyrethroid acids. It is a key component in the synthesis of pyrethroid insecticides, which are widely used due to their effectiveness and low toxicity to mammals. The compound is derived from chrysanthemum flowers and is known for its insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Chrysanthemol: One common method involves the oxidation of chrysanthemol using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically requires acidic conditions and controlled temperatures to yield (+)-trans-Chrysanthemic acid.

    From Chrysanthemic Acid Esters: Another method involves the hydrolysis of chrysanthemic acid esters. This process uses acidic or basic hydrolysis to convert the esters into the corresponding acid.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to enhance the yield and purity of the product. Enzymatic methods are preferred due to their specificity and environmentally friendly nature. Additionally, large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-trans-Chrysanthemic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form chrysanthemol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens and appropriate catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Various metal catalysts for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Chrysanthemol.

    Substitution Products: Halogenated chrysanthemic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Pyrethroid Insecticides: (+)-trans-Chrysanthemic acid is a crucial intermediate in the synthesis of pyrethroid insecticides, which are widely used in agriculture and household pest control.

Biology:

    Insecticidal Properties: The compound’s insecticidal properties make it a valuable tool in studying insect physiology and developing new pest control methods.

Medicine:

    Potential Therapeutic Uses: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating parasitic infections.

Industry:

    Agriculture: Widely used in the formulation of insecticides to protect crops from pests.

    Household Products: Incorporated into various household insecticides for controlling pests.

Mechanism of Action

Molecular Targets and Pathways: (+)-trans-Chrysanthemic acid exerts its insecticidal effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged activation and leading to paralysis and death of the insect. This mechanism is highly specific to insects, making it safe for use around humans and animals.

Comparison with Similar Compounds

    Pyrethrin I and II: Naturally occurring compounds with similar insecticidal properties.

    Permethrin: A synthetic pyrethroid with a similar structure and mode of action.

    Cypermethrin: Another synthetic pyrethroid used in agriculture and household products.

Uniqueness: (+)-trans-Chrysanthemic acid is unique due to its natural origin and its role as a precursor in the synthesis of various pyrethroid insecticides. Its specific mode of action on insect sodium channels and its low toxicity to mammals make it a valuable compound in pest control.

Properties

IUPAC Name

(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101033188
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4638-92-0
Record name (+)-trans-Chrysanthemic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4638-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysanthemic acid d-trans-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHRYSANTHEMIC ACID, TRANS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FP207VLY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-trans-Chrysanthemic acid
Reactant of Route 2
(+)-trans-Chrysanthemic acid
Reactant of Route 3
(+)-trans-Chrysanthemic acid
Reactant of Route 4
Reactant of Route 4
(+)-trans-Chrysanthemic acid
Reactant of Route 5
(+)-trans-Chrysanthemic acid
Reactant of Route 6
(+)-trans-Chrysanthemic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.